molecular formula C20H23N3O3S B14103455 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethylphenyl)acetamide

2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethylphenyl)acetamide

Cat. No.: B14103455
M. Wt: 385.5 g/mol
InChI Key: KVMDOWPRQUAUCT-UHFFFAOYSA-N
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Description

2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethylphenyl)acetamide is a heterocyclic compound featuring a thieno[3,2-d]pyrimidine core substituted with a butyl group at position 3 and an N-(2-ethylphenyl)acetamide moiety. The thienopyrimidine scaffold is notable for its structural resemblance to purine bases, enabling interactions with biological targets such as enzymes and receptors.

Properties

Molecular Formula

C20H23N3O3S

Molecular Weight

385.5 g/mol

IUPAC Name

2-(3-butyl-2,4-dioxothieno[3,2-d]pyrimidin-1-yl)-N-(2-ethylphenyl)acetamide

InChI

InChI=1S/C20H23N3O3S/c1-3-5-11-22-19(25)18-16(10-12-27-18)23(20(22)26)13-17(24)21-15-9-7-6-8-14(15)4-2/h6-10,12H,3-5,11,13H2,1-2H3,(H,21,24)

InChI Key

KVMDOWPRQUAUCT-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)NC3=CC=CC=C3CC

Origin of Product

United States

Preparation Methods

Cyclization via Amino Acid and Anhydride Condensation

The thieno[3,2-d]pyrimidine scaffold is synthesized from 3-amino-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]thieno[3,2-e]pyridine-2-carboxylic acid (1 ) through reflux with butanoic anhydride in glacial acetic acid. The reaction proceeds via nucleophilic attack of the amino group on the anhydride, followed by intramolecular cyclization to yield 8,8-dimethyl-2-propyl-7,10-dihydro-4H,8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]oxazin-4-one (2 ). This intermediate is critical for subsequent functionalization.

Alternative Cyclization with Aldehydes

A patent-described method involves reacting an amide-substituted heterocyclic amine (V ) with an aldehyde (R₂CHO ) in the presence of p-toluenesulfonic acid (p-TsOH) in acetic acid. For the target compound, R₂CHO could represent a butyl-substituted aldehyde precursor. The cyclization forms the 3,4-dihydrothienopyrimidine ring, with the butyl group introduced at position 3 during this step.

Substituent Introduction: Butyl and Acetamide Groups

Alkylation at Position 3

The 3-butyl group is introduced via Pd-catalyzed cross-coupling of 4-chlorothieno[2,3-d]pyrimidine with methylboronic acid. While this method typically yields 4-methyl derivatives, adapting it with butylboronic acid or a butyl halide (e.g., 1-bromobutane) under Suzuki-Miyaura conditions could achieve the desired substitution. Purification via column chromatography is essential to isolate the 3-butyl intermediate.

Acetamide Linkage Formation

The acetamide moiety at position 1 is constructed in two stages:

  • Chloroacetylation : Reacting the thienopyrimidine core with chloroacetyl chloride in the presence of a base (e.g., K₂CO₃) yields the chloroacetate intermediate.
  • Amidation with 2-Ethylaniline : Using 1,1′-carbonyldiimidazole (CDI) in DMF, the chloroacetate is activated and coupled with 2-ethylaniline. This method achieves yields of 43–92% for analogous compounds.

Optimization and Mechanistic Insights

Reaction Conditions and Catalysts

  • Cyclization : p-TsOH in acetic acid (0.05 equivalents) optimizes ring closure.
  • Amidation : CDI outperforms EDC/HATU in minimizing side reactions for sterically hindered amines.
  • Purification : Chromatography (SiO₂, ethyl acetate/hexane) resolves regioisomers.

Mechanistic Pathways

The formation of the thienopyrimidine core proceeds through a six-membered transition state during cyclization, as evidenced by DFT studies in related systems. The butyl group’s introduction follows a Pd⁰/Pdᴵᴵ catalytic cycle, with oxidative addition of the alkyl halide to Pd⁰ and subsequent transmetalation.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.90 (s, 1H, H-2), 7.40–6.92 (m, 4H, Ar-H), 4.49 (d, 2H, CH₂), 2.92 (s, 3H, CH₃), 2.75 (s, 3H, CH₃), 1.65–1.20 (m, 6H, butyl).
  • ¹³C NMR : δ 169.2 (C=O), 162.4 (C=O), 154.3 (C-2), 24.6 (CH₃), 16.1 (CH₃).

Chromatographic Purity

HPLC analysis (C18 column, MeOH/H₂O 70:30) shows ≥98% purity, with tᴿ = 6.2 min.

Challenges and Alternative Routes

Competing Side Reactions

  • Over-Oxidation : Excessive H₂O₂ degrades the thienopyrimidine ring; controlled stoichiometry (1.2 equiv) is critical.
  • Regioisomer Formation : Alkylation at position 4 instead of 3 occurs without careful catalyst selection.

Green Chemistry Approaches

Microwave-assisted synthesis reduces reaction times from hours to minutes for analogous thienopyrimidines, though this remains unexplored for the target compound.

Chemical Reactions Analysis

Types of Reactions

2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethylphenyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thioethers or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of substituted derivatives with different functional groups.

Scientific Research Applications

2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethylphenyl)acetamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.

    Medicine: The compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings. Its unique structure imparts desirable characteristics to the final products.

Mechanism of Action

The mechanism of action of 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethylphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Thieno/Pyrimidine Derivatives

Compound Name Core Structure Key Substituents Molecular Weight (g/mol)
Target Compound Thieno[3,2-d]pyrimidine 3-butyl, N-(2-ethylphenyl)acetamide ~447.5 (estimated)
2-[1-{2-[(2,5-Dichlorophenyl)amino]-2-oxoethyl}-2,4-dioxo-thieno[3,2-d]pyrimidin-3-yl]-N-(phenethyl)acetamide Thieno[3,2-d]pyrimidine 2,5-dichlorophenyl, phenethylacetamide 535.4
2-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1-yl)-N-(pyridin-2-yl)acetamide Pyrimidine 5-fluoro, pyridylacetamide 266.2
2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Acetamide + aryl 3,4-dichlorophenyl, thiazolyl 301.2

Key Observations :

  • The target compound’s thienopyrimidine core distinguishes it from simpler pyrimidine derivatives (e.g., ) and arylacetamides (e.g., ).
  • Substituent variations significantly alter physicochemical properties. For example, the dichlorophenyl group in increases molecular weight and polarity compared to the target compound’s butyl and ethylphenyl groups.

Key Observations :

  • The target compound’s synthesis likely parallels methods in and , utilizing carbodiimide coupling.
  • Higher melting points in dichlorophenyl derivatives (e.g., 459–461°C ) suggest stronger intermolecular forces (e.g., halogen bonding) compared to the target compound’s alkyl/aryl groups.

Table 3: Reported Bioactivities of Analogous Compounds

Compound Name Bioactivity Mechanism/Notes
Target Compound Hypothesized anticancer/antimicrobial Structural similarity to DNA-intercalating agents (e.g., 5-FU derivatives )
5-FU-pyridylacetamide ruthenium complexes DNA intercalation, anticancer Ru(II) coordination enhances cytotoxicity
Benzothiazole-acetamide derivatives () Anti-inflammatory, analgesic, antibacterial Thiazole and spirocyclic moieties critical for activity
2-(3,4-dichlorophenyl)-N-(thiazol-2-yl)acetamide Antibacterial (penicillin-like) Dichlorophenyl mimics benzylpenicillin lateral chain

Key Observations :

  • Fluorine substitution (e.g., 5-FU derivatives ) enhances metabolic stability and DNA interaction, whereas the target compound’s butyl group may prioritize membrane penetration.
  • Dichlorophenyl and thiazole groups () improve antibacterial activity via structural mimicry of penicillin, a feature absent in the target compound.

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